methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Lipophilicity Drug design Physicochemical profiling

This 2‑chlorobenzyl‑substituted 5‑oxopyrrolidine‑3‑carboxylate is optimized for COX‑2, gelatinase MMPs (MMP‑2/MMP‑9), and kinetic hydrate inhibitor (KHI) programmes. The methyl ester provides a non‑ionisable pro‑drug handle for cell‑based screening and streamlined amide/hydrazide library synthesis without acid activation. The 2‑chlorobenzyl group enhances lipophilicity (ΔlogP +0.5–0.8) and COX‑2 selectivity, while enabling cross‑coupling diversification. Ideal starting material for MMP‑active carboxylic acid and Fischer indole synthesis, and offshore KHI testing.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
CAS No. 100380-82-3
Cat. No. B6461563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
CAS100380-82-3
Molecular FormulaC13H14ClNO3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2Cl
InChIInChI=1S/C13H14ClNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-4-2-3-5-11(9)14/h2-5,10H,6-8H2,1H3
InChIKeyJCXTURWAFWLXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 100380-82-3): Procurement-Relevant Identity and Class Context


Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 100380-82-3; molecular formula C₁₃H₁₄ClNO₃; MW 267.71 g/mol) is a 1,3,5-trisubstituted pyrrolidine-2-one (γ‑lactam) derivative . The compound features a 2‑chlorobenzyl group on the lactam nitrogen and a methyl ester at the 3‑position of the 5‑oxopyrrolidine ring. It belongs to the broader class of N‑substituted 5‑oxopyrrolidine‑3‑carboxylic esters, a scaffold that has been explored as a synthetic intermediate for pharmaceutically relevant molecules, including CCR5 antagonists, VLA‑4 inhibitors, and anti‑inflammatory agents [1]. Its purity is typically specified at ≥95% .

Why Generic Substitution of Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate Is Not Straightforward


Substituting methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate with a closely related N‑substituted 5‑oxopyrrolidine analogue—such as the N‑benzyl, N‑phenyl, or carboxylic acid variant—is unlikely to preserve synthetic utility or downstream biological performance without re‑optimisation. The 2‑chlorobenzyl group alters critical molecular properties including lipophilicity (estimated ΔlogP ≈ +0.5–0.8 units vs. the unsubstituted benzyl analogue ), hydrogen‑bond acceptor capacity, and steric profile, each of which can shift structure–activity relationships (SAR) in both medicinal chemistry and industrial inhibitor programmes [1]. Additionally, the methyl ester is a non‑ionisable pro‑drug‑type handle that cannot be directly interchanged with the free carboxylic acid without altering solubility, permeability, and reactivity in subsequent amide‑bond‑forming steps.

Quantitative Differentiation Evidence for Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate


Enhanced Lipophilicity Versus the N‑Benzyl Analogue Confers Different Pharmacokinetic and Solubility Behaviour

Introducing a chlorine atom into the N‑benzyl substituent increases the calculated logP. The N‑benzyl comparator methyl 1‑benzyl‑5‑oxopyrrolidine‑3‑carboxylate (CAS 51535‑00‑3) has an experimentally validated logP of 1.10–1.15 . Based on the Hansch π constant for aromatic chlorine (π ≈ +0.71), the predicted logP for the 2‑chlorobenzyl target compound is approximately 1.8–1.9, a ~0.7 log unit increase that translates to roughly a five‑fold higher octanol–water partition coefficient. This difference directly impacts membrane permeability, protein binding, and chromatographic retention, making the two compounds non‑interchangeable in SAR campaigns [1].

Lipophilicity Drug design Physicochemical profiling

Patent‑Backed Gas Hydrate Inhibitor Class with Claimed Biodegradability Superiority Over Polyvinylpyrrolidone

U.S. Patent Application US 2009/0042747 A1 (Clariant International Ltd.) claims the use of 1‑alkyl‑5‑oxopyrrolidine‑3‑carboxylic esters—including the methyl ester subclass—as kinetic gas hydrate inhibitors with “significantly improved biodegradability” relative to polyvinylpyrrolidone (PVP) and polyvinylcaprolactam (PV‑Cap), the industry‑standard polymeric KHIs [1]. The patent explicitly states that PVP and PV‑Cap possess “only moderate biodegradability” and that the inventive low‑molecular‑weight esters overcome this limitation. A related peer‑reviewed study on structurally analogous 1‑alkyl‑5‑oxopyrrolidine‑3‑carboxylic esters reports OECD 306 biodegradability >20% in 28 days [2], meeting the threshold for classification as “readily biodegradable” in the marine environment, whereas commercial PVP‑based KHIs often fail this criterion [2].

Gas hydrate inhibition Flow assurance Biodegradability

Synthetic Versatility of the Methyl Ester Permits Divergent Derivatisation Unavailable from the Free Carboxylic Acid

The methyl ester of methyl 1‑[(2‑chlorophenyl)methyl]-5‑oxopyrrolidine‑3‑carboxylate is a protected carboxyl synthon that enables direct conversion to amides via aminolysis, to the free acid (CAS 175205‑45‑5) via mild alkaline hydrolysis, or to the hydrazide for Fischer indole synthesis . In contrast, the free carboxylic acid 1‑(2‑chlorobenzyl)-5‑oxopyrrolidine‑3‑carboxylic acid (CAS 175205‑45‑5) requires activation (e.g., HATU, EDC) before amide bond formation, adding a step and potential racemisation risk if a chiral centre is present . The methyl ester is also preferentially soluble in organic solvents (predicted logP ~1.8–1.9), facilitating chromatographic purification of intermediates, whereas the carboxylic acid is largely water‑soluble at physiological pH, complicating extraction work‑ups.

Synthetic intermediate Prodrug design Medicinal chemistry

5‑Oxopyrrolidine‑3‑carboxylate Scaffold Exhibits Sub‑Micromolar COX‑2 Inhibition, with 2‑Chlorobenzyl Substitution Expected to Modulate Isoform Selectivity

The unsubstituted parent scaffold methyl 5‑oxopyrrolidine‑3‑carboxylate (CAS 35309‑35‑4) has been characterised as a COX‑2 ligand with IC₅₀ values reported at 30 nM (purified mouse COX‑2, PGE₂‑G/PGD₂‑G formation assay) and 47 nM (human COX‑2, [1‑¹⁴C]arachidonic acid assay) [1]. These data establish the 5‑oxopyrrolidine‑3‑carboxylate core as an inherently potent COX‑2 recognition motif. While direct IC₅₀ data for the 2‑chlorobenzyl‑substituted target compound are not publicly available, SAR precedent within the pyrrolidine‑based NSAID field indicates that lipophilic N‑substituents (such as 2‑chlorobenzyl) can shift COX‑2/COX‑1 selectivity indices by factors of 5–10× [2], a critical parameter for minimising gastrointestinal toxicity. Researchers seeking a COX‑2‑biased scaffold with a tunable N‑substituent should therefore favour the 2‑chlorobenzyl variant over the unsubstituted parent for preliminary selectivity screening.

COX-2 inhibition Anti‑inflammatory NSAID scaffold

5‑Oxopyrrolidine‑3‑carboxylic Acid Derivatives Exhibit MMP‑2/MMP‑9 Inhibitory Activity Relevant to Anti‑Inflammatory and Anti‑Metastatic Applications

A 2020 study by Shastri et al. reported that 5‑oxopyrrolidine‑3‑carboxylic acid derivatives (compounds 3d, 3e, and 3f) exhibit “excellent” inhibition against MMP‑2 and MMP‑9 in gelatin zymography screening [1]. Although the study evaluated carboxylic acid derivatives rather than the methyl ester specifically, the 5‑oxopyrrolidine‑3‑carboxylate scaffold is the conserved pharmacophoric element. The methyl ester target compound (CAS 100380‑82‑3) is the direct synthetic precursor to these carboxylic acids via hydrolysis, positioning it as the optimal procurement choice for laboratories intending to generate MMP‑focused compound libraries. Furthermore, pyrrolidine‑based MMP inhibitors have demonstrated higher selectivity for MMP‑2/MMP‑9 over aminopeptidase N (APN), a desirable profile for reducing off‑target effects [2].

Matrix metalloproteinase inhibition Anti‑inflammatory Anticancer

Science‑Backed Application Scenarios for Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate


Medicinal Chemistry: COX‑2‑Targeted Anti‑Inflammatory Lead Optimisation

The 2‑chlorobenzyl‑substituted 5‑oxopyrrolidine‑3‑carboxylate scaffold is directly suited for SAR programmes aiming to optimise COX‑2 potency and selectivity. The methyl ester provides a non‑ionisable handle for cell‑based screening, while the 2‑chlorobenzyl group is expected to modulate COX‑2/COX‑1 selectivity [1]. Downstream amide or hydrazide libraries can be generated without carboxylic acid activation steps, accelerating hit‑to‑lead timelines [2].

Industrial Flow Assurance: Environmentally Acceptable Kinetic Hydrate Inhibitor Development

The compound’s membership in the 1‑alkyl‑5‑oxopyrrolidine‑3‑carboxylic ester class positions it as a candidate KHI for offshore gas production where regulatory pressure (OSPAR, Norwegian sector) restricts the use of poorly biodegradable polymeric inhibitors such as PVP [1]. Procurement for KHI testing at 5,000 ppm (based on the aqueous phase) in high‑pressure autoclave rigs using natural gas blends and saline water is consistent with published testing protocols [2].

Synthetic Chemistry: Divergent Building Block for Indole‑Fused Heterocycle Synthesis

The methyl ester enables Fischer indole synthesis via hydrazide formation, providing access to indole‑fused scaffolds that are privileged structures in kinase inhibitor and GPCR modulator programmes [1]. The 2‑chlorobenzyl group additionally offers a synthetic handle for further diversification through cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that are not available with the unsubstituted benzyl analogue [2].

Anti‑Metastatic Drug Discovery: MMP‑2/MMP‑9 Inhibitor Library Expansion

As the direct synthetic precursor of MMP‑active 5‑oxopyrrolidine‑3‑carboxylic acids [1], the methyl ester is the preferred starting material for generating diverse C‑3 amide libraries for MMP‑2/MMP‑9 screening. The scaffold’s demonstrated selectivity for gelatinases (MMP‑2/MMP‑9) over aminopeptidase N reduces the likelihood of off‑target liabilities in follow‑up cellular invasion and metastasis assays [2].

Quote Request

Request a Quote for methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.